molecular formula C19H16N2O4S B5180254 4-methyl-N-[4-(4-nitrophenyl)phenyl]benzenesulfonamide

4-methyl-N-[4-(4-nitrophenyl)phenyl]benzenesulfonamide

Cat. No.: B5180254
M. Wt: 368.4 g/mol
InChI Key: XQEOEENDPIWBRP-UHFFFAOYSA-N
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Description

4-methyl-N-[4-(4-nitrophenyl)phenyl]benzenesulfonamide is an organic compound with the molecular formula C19H17N3O6S2 It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-(4-nitrophenyl)phenyl]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the synthesis process. The use of automated systems for purification and isolation further enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-(4-nitrophenyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base

    Oxidation: Potassium permanganate, sulfuric acid

Major Products Formed

    Reduction: 4-methyl-N-[4-(4-aminophenyl)phenyl]benzenesulfonamide

    Substitution: Products depend on the nucleophile used

    Oxidation: 4-carboxy-N-[4-(4-nitrophenyl)phenyl]benzenesulfonamide

Scientific Research Applications

4-methyl-N-[4-(4-nitrophenyl)phenyl]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-(4-nitrophenyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[4-(4-aminophenyl)phenyl]benzenesulfonamide
  • 4-carboxy-N-[4-(4-nitrophenyl)phenyl]benzenesulfonamide
  • 4-methyl-N,N-diphenylbenzenesulfonamide

Uniqueness

4-methyl-N-[4-(4-nitrophenyl)phenyl]benzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-methyl-N-[4-(4-nitrophenyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-14-2-12-19(13-3-14)26(24,25)20-17-8-4-15(5-9-17)16-6-10-18(11-7-16)21(22)23/h2-13,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEOEENDPIWBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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